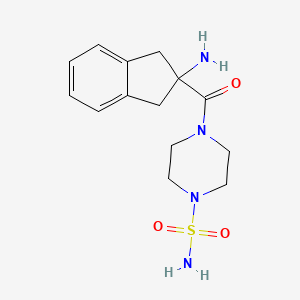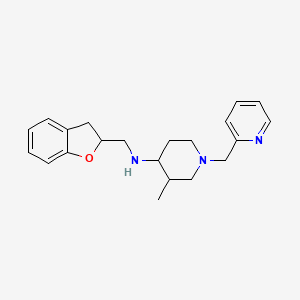![molecular formula C10H8FN5 B7639942 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 245.23 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It is also believed to act as an inhibitor of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2. It has also been shown to reduce pain and swelling in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its potential applications in vivo.
Direcciones Futuras
There are several potential future directions for the research on 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another direction is the synthesis of novel materials and polymers using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile involves the reaction of 4-fluoro-3-nitrobenzonitrile with 5-methyltetrazole in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or acetonitrile and is typically heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a reagent in various reactions such as Suzuki coupling and Sonogashira coupling.
Propiedades
IUPAC Name |
4-fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c1-7-13-14-15-16(7)6-9-4-8(5-12)2-3-10(9)11/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCHZICVOPQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)


![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)
